

Spectroscopic Validation of N,2'-Dimethylformanilide: A Comparative Guide

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Compound of Interest

Compound Name: *N,2'-Dimethylformanilide*

Cat. No.: *B158422*

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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a framework for the spectroscopic validation of **N,2'-Dimethylformanilide** by comparing its predicted spectral characteristics with experimentally obtained data from structurally related isomers and analogues.

Due to the limited availability of published spectroscopic data for **N,2'-Dimethylformanilide**, this guide employs a comparative approach. By analyzing the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data of similar compounds—N,3'-Dimethylformanilide, N,4'-Dimethylformanilide, and N-methylformanilide—we can establish a reliable basis for the structural elucidation of the target molecule.

Predicted Spectroscopic Data for N,2'-Dimethylformanilide

The following tables summarize the predicted and observed spectroscopic data for **N,2'-Dimethylformanilide** and its structural isomers. These predictions are based on established principles of spectroscopy and analysis of the provided experimental data for related compounds.

Table 1: ^1H NMR Spectral Data (Predicted for **N,2'-Dimethylformanilide** vs. Observed for Isomers)

Compound	Formyl Proton (CHO) Chemical Shift (δ, ppm)	N-Methyl Proton (N-CH ₃) Chemical Shift (δ, ppm)	Aromatic Proton Chemical Shifts (δ, ppm)	Aromatic Methyl Proton (Ar-CH ₃) Chemical Shift (δ, ppm)
N,2'-Dimethylformanilide (Predicted)	~8.1-8.3	~3.3-3.5	~7.2-7.5	~2.3-2.5
N,3'-Dimethylformanilide	Data not available	Data not available	Data not available	Data not available
N,4'-Dimethylformanilide	Data not available	Data not available	Data not available	Data not available
N-Methylformanilide	Data not available	Data not available	Data not available	Not Applicable

Table 2: ¹³C NMR Spectral Data (Predicted for **N,2'-Dimethylformanilide** vs. Observed for Isomers)

Compound	Carbonyl Carbon (C=O) Chemical Shift (δ , ppm)	N-Methyl Carbon (N-CH ₃) Chemical Shift (δ , ppm)	Aromatic Carbon Chemical Shifts (δ , ppm)	Aromatic Methyl Carbon (Ar-CH ₃) Chemical Shift (δ , ppm)
N,2'-Dimethylformanilide (Predicted)	~162-164	~30-35	~125-140	~17-20
N,3'-Dimethylformanilide	Data not available	Data not available	Data not available	Data not available
N,4'-Dimethylformanilide	Data not available	Data not available	Data not available	Data not available
N-Methylformanilide	Data not available	Data not available	Data not available	Not Applicable

Table 3: IR Spectral Data (Predicted for **N,2'-Dimethylformanilide** vs. Observed for Isomers)

Compound	C=O Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Aliphatic C-H Stretch (cm ⁻¹)
N,2'-Dimethylformanilide (Predicted)	~1670-1690	~1350-1400	~3000-3100	~2850-2960
N,3'-Dimethylformanilide	Data not available	Data not available	Data not available	Data not available
N,4'-Dimethylformanilide	Data not available	Data not available	Data not available	Data not available
N-Methylformanilide	Data not available	Data not available	Data not available	Data not available

Table 4: Mass Spectrometry Data (Predicted for **N,2'-Dimethylformanilide** vs. Observed for Isomers)

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
N,2'-Dimethylformanilide (Predicted)	149	120, 91, 77
N,3'-Dimethylformanilide	Data not available	Data not available
N,4'-Dimethylformanilide	Data not available	Data not available
N-Methylformanilide	Data not available	Data not available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

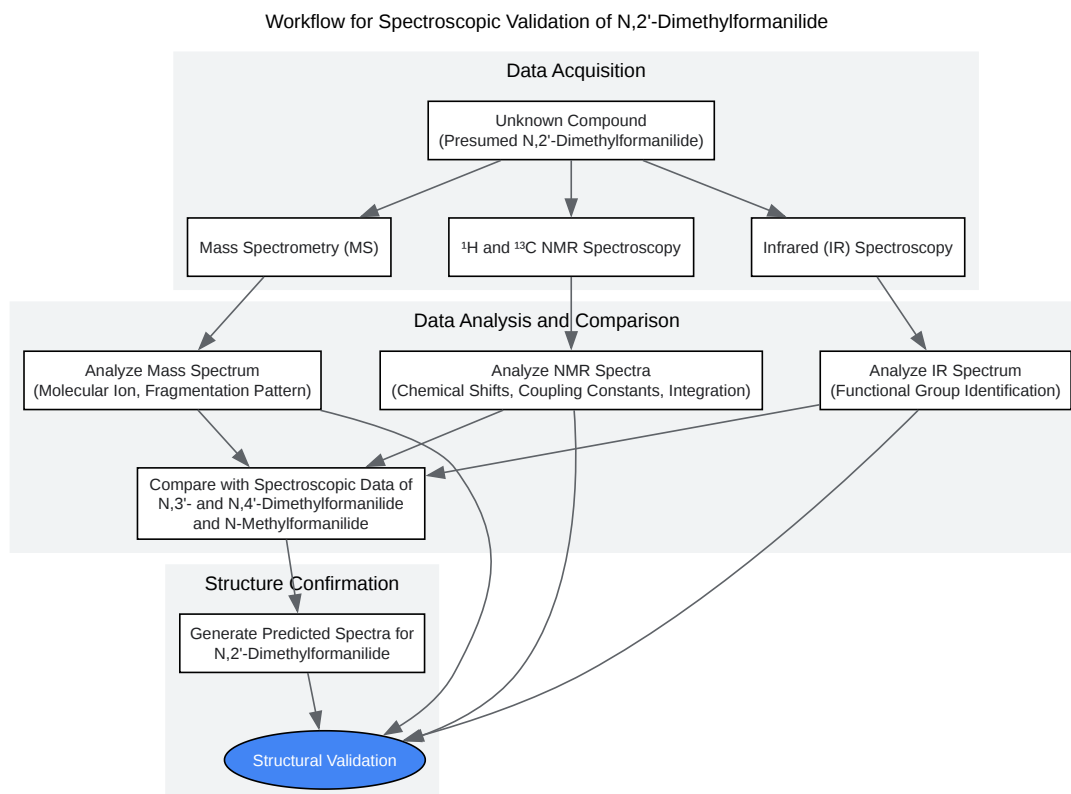
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with tetramethylsilane (TMS) added as an internal standard ($\delta = 0.00$ ppm). For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ^{13}C NMR, the solvent peak is used as a reference.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as neat films between NaCl or KBr plates. The data is typically collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Validation

The validation of the **N,2'-Dimethylformanilide** structure is a logical process that involves several key steps, from initial sample analysis to final structure confirmation through comparative data analysis.



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Caption: Logical workflow for the spectroscopic validation of **N,2'-Dimethylformanilide**.

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